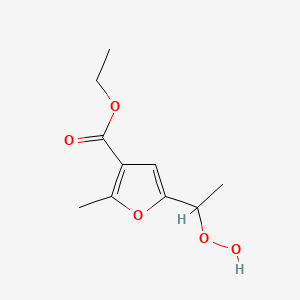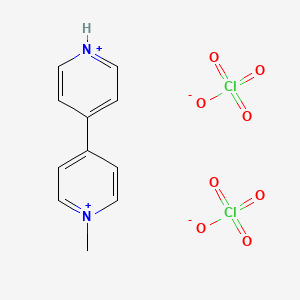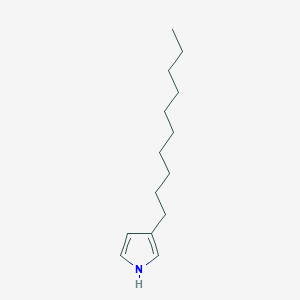
3-Decyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Decyl-1H-pyrrole: is a heterocyclic aromatic organic compound. It consists of a five-membered ring containing four carbon atoms and one nitrogen atom, with a decyl group attached to the third carbon atom. This compound is a derivative of pyrrole, which is known for its aromaticity and stability due to the delocalization of electrons within the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride.
Cyclization of N-acyl α-amino acids: This method involves the cyclization of N-acyl α-amino acids with 2-bromo-3,3,3-trifluoropropene to form 3-trifluoromethylpyrroles.
Dehydrogenative Coupling: This method involves the dehydrogenative coupling of secondary alcohols and amino alcohols using ruthenium-based pincer-type catalysts.
Industrial Production Methods:
Ammonia Treatment of Furan: Pyrrole can be prepared industrially by treating furan with ammonia in the presence of solid acid catalysts like silicon dioxide and aluminum oxide.
Catalytic Dehydrogenation of Pyrrolidine: Pyrrole can also be formed by the catalytic dehydrogenation of pyrrolidine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrrole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert pyrrole derivatives into more saturated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Major Products:
Oxidation Products: Oxidized pyrrole derivatives.
Reduction Products: Saturated pyrrole derivatives.
Substitution Products: N-substituted pyrrole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Pyrrole derivatives are used as building blocks in the synthesis of complex organic molecules.
Biology:
Biologically Active Compounds: Pyrrole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine:
Pharmaceuticals: Pyrrole derivatives are used in the development of various pharmaceuticals, including antipsychotic, β-adrenergic antagonist, and anxiolytic drugs.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.
Imidazole: A five-membered aromatic heterocycle with two nitrogen atoms.
Uniqueness:
Aromaticity: 3-Decyl-1H-pyrrole has a unique aromatic structure that contributes to its stability and reactivity.
Biological Activity: The decyl group attached to the pyrrole ring enhances its biological activity compared to other pyrrole derivatives.
Properties
CAS No. |
120394-63-0 |
|---|---|
Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
3-decyl-1H-pyrrole |
InChI |
InChI=1S/C14H25N/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14/h11-13,15H,2-10H2,1H3 |
InChI Key |
FFRZVVFLHHGORC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CNC=C1 |
Related CAS |
120394-96-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)
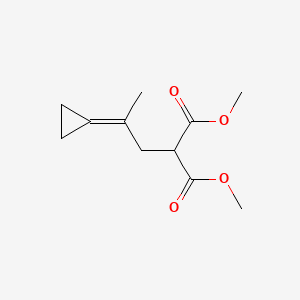
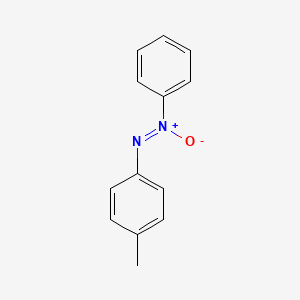
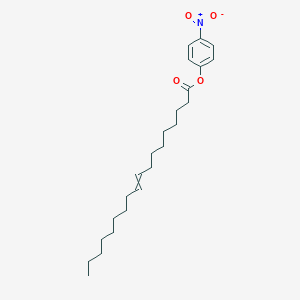
![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)

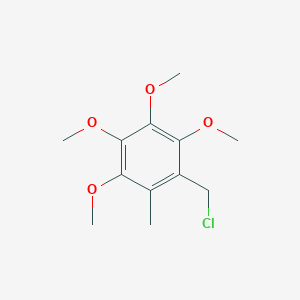

![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)

